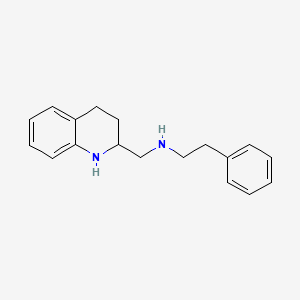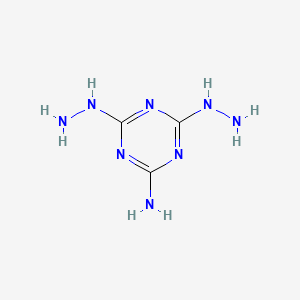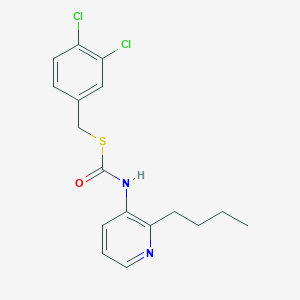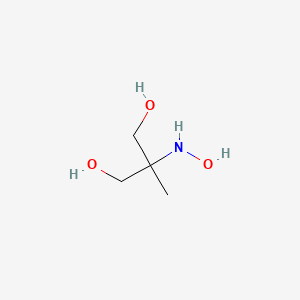
2-(Hydroxyamino)-2-methylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyamino)-2-methylpropane-1,3-diol is an organic compound with a unique structure that includes both hydroxy and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-2-methylpropane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1,3-propanediol with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Large-scale production also requires stringent quality control measures to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxyamino)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyamino)-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Hydroxyamino)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Lacks the hydroxyamino group but shares a similar backbone structure.
2-Hydroxy-2-methylpropane-1,3-diol: Contains a hydroxy group instead of a hydroxyamino group.
Uniqueness
2-(Hydroxyamino)-2-methylpropane-1,3-diol is unique due to the presence of both hydroxy and amino functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
24395-58-2 |
|---|---|
Molekularformel |
C4H11NO3 |
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
2-(hydroxyamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C4H11NO3/c1-4(2-6,3-7)5-8/h5-8H,2-3H2,1H3 |
InChI-Schlüssel |
AXRYDMDOXRJXJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


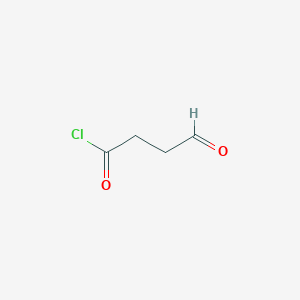


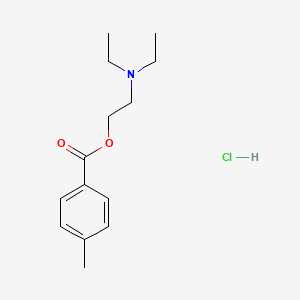
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
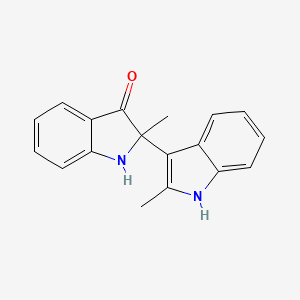
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
